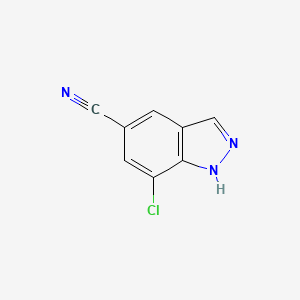

7-Chloro-1H-indazole-5-carbonitrile

Description

Significance of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic and medicinal chemistry. nih.gov Their prevalence is remarkable, with statistical analyses revealing that a significant majority of all biologically active compounds, including over 75% of FDA-approved drugs, feature a heterocyclic or nitrogen-containing heterocyclic moiety. nih.govnih.gov This widespread presence is not coincidental; the inclusion of nitrogen atoms within a cyclic structure imparts unique physicochemical properties that are highly advantageous for drug design. nih.govmdpi.com

Structural Features and Tautomerism of the Indazole Nucleus

Indazole, also known as benzopyrazole, is a ten-π electron aromatic heterocyclic system with the chemical formula C₇H₆N₂. nih.govresearchgate.net Its structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This fusion gives rise to a dual chemical nature, where the indazole molecule exhibits characteristics of both pyridine (B92270) and pyrrole. nih.gov

A key structural feature of the indazole nucleus is annular tautomerism, which refers to the different possible positions of the single hydrogen atom on the two nitrogen atoms of the pyrazole ring. nih.govnih.gov This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov A third, non-aromatic tautomer, 3H-indazole, is also possible but is generally much rarer and less stable. chemicalbook.comnih.gov This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

The equilibrium between the 1H- and 2H-indazole tautomers is a critical aspect of indazole chemistry. Extensive theoretical and experimental studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.netchemicalbook.com The energy difference between the two is estimated to be approximately 2.3-4.1 kcal/mol, favoring the 1H tautomer in the gaseous phase, in solution, and in the solid state. chemicalbook.comresearchgate.netnih.gov

This greater stability of the 1H-form is attributed to its benzenoid character, as opposed to the ortho-quinoid nature of the 2H-tautomer. nih.gov As a result, in the absence of substituents that might favor one form over the other through steric or electronic effects, indazole and its derivatives predominantly exist as the 1H-tautomer. nih.gov Despite the lower stability of the 2H-indazole scaffold, it is still an important pharmacophore, and the synthesis of stable 2H-indazole derivatives is a significant area of research, as both tautomeric forms can exhibit distinct and valuable biological activities. pnrjournal.com

Contextualization of 7-Chloro-1H-indazole-5-carbonitrile within the Indazole Chemical Space

The compound 7-Chloro-1H-indazole-5-carbonitrile represents a specific, polysubstituted iteration of the more stable 1H-indazole framework. Its placement within the vast chemical space of indazole derivatives is defined by the strategic positioning of its functional groups: a chloro group at position 7 and a carbonitrile (cyano) group at position 5.

The introduction of substituents onto the indazole core is a primary strategy for modulating its biological activity and developing new therapeutic agents. nih.gov Halogen atoms, such as the chloro group in this compound, are known to enhance binding affinity and modulate metabolic stability. The importance of halogenated indazoles is underscored by compounds like 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent.

The carbonitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. More importantly, the cyano group is a valuable synthetic handle, readily convertible into other functionalities such as carboxylic acids, amines, or tetrazoles, allowing for extensive derivatization and the exploration of structure-activity relationships.

Therefore, 7-Chloro-1H-indazole-5-carbonitrile is not typically an end-product but rather a highly valuable chemical building block. Its specific substitution pattern makes it a precursor for the synthesis of more complex molecules, particularly in the discovery of new kinase inhibitors and other targeted therapies where the indazole scaffold is a known "privileged structure." pnrjournal.com The combination of a halogen and a synthetically versatile cyano group on the preferred 1H-indazole nucleus makes it a strategic intermediate for creating libraries of novel compounds for pharmacological screening.

Compound Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name |

| 7-Chloro-1H-indazole-5-carbonitrile |

| 1H-Indazole |

| 2H-Indazole |

| 3H-Indazole |

| 7-bromo-4-chloro-1H-indazol-3-amine |

| Lenacapavir |

| Pyridine |

| Pyrrole |

| Benzene |

| Pyrazole |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEABSZATGDAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293721 | |

| Record name | 7-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-56-7 | |

| Record name | 7-Chloro-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1H-indazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Derivatization of 7 Chloro 1h Indazole 5 Carbonitrile

Reactivity of the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazole ring, N1 and N2, allows for various functionalization reactions. The regioselectivity of these reactions is a critical aspect, influenced by steric and electronic factors of the indazole core, the nature of the electrophile, and the reaction conditions. nih.govd-nb.info The 1H-indazole tautomer is generally more stable than the 2H-tautomer. d-nb.infonih.gov

N-Alkylation Reactions and Electrophile Scope

N-alkylation of indazoles can lead to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The choice of base, solvent, and alkylating agent significantly impacts the regiochemical outcome. nih.govd-nb.info

Studies on substituted indazoles have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can favor N1-alkylation. nih.govd-nb.info For instance, indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide exhibit high N1-selectivity under these conditions. nih.govd-nb.info Conversely, electron-withdrawing groups at the C-7 position, such as a nitro or carboxylate group, have been shown to direct alkylation to the N2 position with high regioselectivity. nih.govd-nb.info

The steric bulk of substituents on the indazole ring also plays a crucial role. A sterically demanding group at the C-3 position generally favors the formation of the N1-alkylated regioisomer. nih.gov The scope of electrophiles in these reactions is broad and includes primary alkyl halides and secondary alkyl tosylates. nih.govd-nb.info

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

| Indazole Substituent | Reaction Conditions | Major Product | Reference |

| C-3 tert-butyl | NaH, THF, n-pentyl bromide | N1-alkylation | nih.gov |

| C-7 NO2 | NaH, THF, n-pentyl bromide | N2-alkylation | nih.gov |

| C-7 CO2Me | NaH, THF, n-pentyl bromide | N2-alkylation | nih.gov |

| C-3 Carboxymethyl | NaH, THF, alkyl bromide | >99% N1-selectivity | d-nb.info |

| C-3 Carboxamide | NaH, THF, alkyl bromide | >99% N1-selectivity | d-nb.info |

N-Acylation and Other N-Functionalization Strategies

N-acylation of indazoles is another important transformation. It has been suggested that N-acylation often leads to the N1-substituted product. This preference is attributed to the potential isomerization of an initially formed N2-acylindazole to the thermodynamically more stable N1-regioisomer. nih.govd-nb.info

Beyond simple acylation, other N-functionalization strategies have been developed. For example, reaction with formaldehyde (B43269) in the presence of aqueous hydrochloric acid has been shown to yield (1H-indazol-1-yl)methanol derivatives. nih.gov This reaction proceeds through the addition of formaldehyde to the N1 position. nih.gov Interestingly, while indazole and its 4-, 5-, and 6-nitro derivatives undergo this reaction, 7-nitro-1H-indazole was initially reported as unreactive under similar conditions, highlighting the influence of the C-7 substituent. nih.gov

Transformations of the Carbonitrile Group

The carbonitrile group at the C-5 position of 7-Chloro-1H-indazole-5-carbonitrile is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

Hydrolysis to Carboxylic Acids and Esters

The carbonitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 7-chloro-1H-indazole-5-carboxylic acid. uni.lu This transformation is a common step in the synthesis of more complex molecules, as the carboxylic acid can be further derivatized into esters, amides, and other functional groups. Subsequent esterification of the carboxylic acid can be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst, to yield the corresponding esters.

Reduction to Aminomethyl Derivatives

The reduction of the carbonitrile group provides access to the corresponding aminomethyl derivative, (7-chloro-1H-indazol-5-yl)methanamine. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting primary amine is a valuable intermediate for the introduction of further diversity, allowing for the formation of amides, sulfonamides, and other nitrogen-containing functionalities.

Nucleophilic Addition Reactions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a range of derivatives. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. The nitrile group can also participate in cycloaddition reactions and can be converted to tetrazoles, which are often used as carboxylic acid bioisosteres in medicinal chemistry.

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group at the C-5 position of 7-Chloro-1H-indazole-5-carbonitrile serves as a versatile handle for constructing novel heterocyclic systems through cycloaddition reactions. A prominent transformation in this category is the [3+2] cycloaddition with azide (B81097) sources to form tetrazoles. This reaction is a cornerstone in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for carboxylic acids and amides. nih.gov

The conversion of the nitrile to a 5-substituted-1H-tetrazole is typically achieved by reacting 7-Chloro-1H-indazole-5-carbonitrile with an azide reagent, such as sodium azide (NaN₃). The reaction often requires a catalyst to proceed efficiently. Zinc salts are commonly employed, facilitating the reaction in aqueous or polar aprotic solvents like N,N-dimethylformamide (DMF). organic-chemistry.org The mechanism involves the [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.gov This transformation yields 7-chloro-5-(1H-tetrazol-5-yl)-1H-indazole, a derivative with significantly altered physicochemical properties and potential biological activities.

Alternative methods for this transformation include the use of other catalysts like copper sulfate (B86663) (CuSO₄) in DMSO or employing L-proline in an environmentally benign protocol. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis has also been shown to accelerate the conversion of nitriles to tetrazoles. organic-chemistry.org

Table 1: Synthesis of 7-chloro-5-(1H-tetrazol-5-yl)-1H-indazole

| Reagents | Catalyst/Solvent | Reaction Conditions | Product | Notes |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Zinc(II) salt / Water or DMF | Varies (e.g., reflux) | 7-chloro-5-(1H-tetrazol-5-yl)-1H-indazole | Broad substrate scope for various nitriles. organic-chemistry.org |

| Sodium Azide (NaN₃) | CuSO₄·5H₂O / DMSO | Mild conditions | 7-chloro-5-(1H-tetrazol-5-yl)-1H-indazole | Good to excellent yields reported for aryl nitriles. researchgate.net |

Reactivity of the Chlorine Atom at C-7

The chlorine atom at the C-7 position is a key site for functionalization, enabling the introduction of a wide array of substituents through various reaction manifolds.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at C-7 can be displaced by nucleophiles via a nucleophilic aromatic substitution (SNA_r) mechanism. nih.gov The indazole ring system, coupled with the electron-withdrawing nature of the C-5 carbonitrile, activates the C-7 position towards nucleophilic attack. This allows for the substitution of the chlorine atom with various nucleophiles, including amines, alkoxides, and thiolates.

For example, reaction with primary or secondary amines in the presence of a base can yield 7-amino-1H-indazole-5-carbonitrile derivatives. Similarly, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of 7-methoxy-1H-indazole-5-carbonitrile. These reactions typically proceed via a Meisenheimer intermediate, a resonance-stabilized anion formed by the addition of the nucleophile to the aromatic ring. libretexts.org The presence of the ortho/para-directing nitrile group is crucial for stabilizing this intermediate. libretexts.orgyoutube.comyoutube.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the C-7 chloro substituent is an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester. libretexts.org The Suzuki-Miyaura coupling of 7-chloro-1H-indazole-5-carbonitrile with various aryl or heteroaryl boronic acids can generate a library of 7-aryl-1H-indazole-5-carbonitrile derivatives. These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable phosphine (B1218219) ligand. nih.govnih.govrsc.org Studies on related 7-bromoindazoles have shown that catalysts like PdCl₂(dppf) are effective for this transformation. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C-7 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Reacting 7-chloro-1H-indazole-5-carbonitrile with a terminal alkyne, such as phenylacetylene (B144264) or propargylamine, under Sonogashira conditions would yield the corresponding 7-alkynyl-1H-indazole-5-carbonitrile. mdpi.comnih.gov These alkynylated products are valuable intermediates for further chemical modifications.

Buchwald-Hartwig Amination: This reaction provides a versatile method for forming carbon-nitrogen bonds. organic-chemistry.org It allows for the coupling of the C-7 chlorine atom with a wide range of primary and secondary amines, including anilines and alkylamines. The reaction is catalyzed by a palladium complex with specialized phosphine ligands (e.g., BINAP, XPhos) and requires a strong base like sodium tert-butoxide (NaOtBu). This method offers a direct route to diverse 7-amino-1H-indazole-5-carbonitrile derivatives, which are important scaffolds in medicinal chemistry. acs.org

Table 2: Cross-Coupling Reactions at the C-7 Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃) | 7-Aryl-1H-indazole-5-carbonitrile |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine Base | 7-Alkynyl-1H-indazole-5-carbonitrile |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst with phosphine ligand, Strong Base (e.g., NaOtBu) | 7-Amino-1H-indazole-5-carbonitrile |

Metal-Halogen Exchange Reactions

The chlorine atom at C-7 can undergo metal-halogen exchange, a fundamental reaction in organometallic chemistry. wikipedia.org This is typically achieved by treating 7-chloro-1H-indazole-5-carbonitrile with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperatures. This reaction generates a highly reactive 7-lithio-1H-indazole-5-carbonitrile intermediate.

This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-7 position. For instance, quenching the reaction with dimethylformamide (DMF) would yield 7-formyl-1H-indazole-5-carbonitrile, while reaction with carbon dioxide would produce the corresponding 7-carboxylic acid. This two-step sequence provides a powerful method for C-7 functionalization that is complementary to cross-coupling strategies. Research on related polyhalogenated imidazoles demonstrates the feasibility of selective metal-halogen exchange at specific positions. rsc.orgrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indazole Core

Beyond the reactivity of the specific functional groups, the benzene portion of the indazole core can also participate in substitution reactions.

Given that the C-5 and C-7 positions are already substituted, further electrophilic substitution would likely be directed to the C-4 or C-6 positions. Halogenation (e.g., bromination) or nitration could potentially occur at these positions, although the combined deactivating effect of the chloro and cyano groups would necessitate harsh reaction conditions. youtube.comlumenlearning.com Research on 4-substituted-1H-indazoles has demonstrated that direct and regioselective C-7 bromination is possible, highlighting that the benzene ring is indeed reactive towards electrophiles. nih.gov

Nucleophilic Aromatic Substitution (NAS): The substitution of a hydrogen atom on the benzene ring by a nucleophile (SNA_rH) is generally difficult and requires significant activation by potent electron-withdrawing groups. nih.gov While the C-5 nitrile group is strongly electron-withdrawing, promoting nucleophilic attack on the ring, successful SNA_rH reactions on this specific substrate are not widely reported and would likely require a very strong nucleophile and specific reaction conditions to overcome the high activation energy.

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 1h Indazole 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 7-Chloro-1H-indazole-5-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for its constitution.

While specific experimental data for 7-Chloro-1H-indazole-5-carbonitrile is not widely published, the expected chemical shifts can be predicted based on the parent 1H-indazole structure and the known effects of the chloro and carbonitrile substituents.

¹H NMR: The ¹H NMR spectrum is expected to show three signals in the aromatic region and a broad signal for the N-H proton.

N-H Proton: The proton on the nitrogen (H1) is expected to appear as a broad singlet at a downfield chemical shift, typically above 13 ppm in a non-protic solvent like DMSO-d₆, due to its acidic nature and potential for intermolecular hydrogen bonding. chemicalbook.com

Aromatic Protons: The indazole ring contains three aromatic protons (H3, H4, and H6). The electron-withdrawing nature of the nitrile group at C5 and the chloro group at C7 will significantly influence their chemical shifts.

H3: This proton is on the pyrazole (B372694) part of the ring and typically resonates around 8.1 ppm in the parent indazole. chemicalbook.com Its chemical shift in the target molecule is expected to be in a similar region.

H4 and H6: These protons are on the benzene (B151609) ring. H4 is ortho to the electron-withdrawing nitrile group, and H6 is para to the nitrile and ortho to the chlorine atom. Both are expected to be downfield. H4 will likely appear as a doublet, and H6 as a doublet, with small meta-coupling sometimes visible.

¹³C NMR: The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.

Aromatic Carbons: The chemical shifts of the seven carbons in the indazole ring are influenced by the attached heteroatoms and substituents. The carbons directly attached to the electron-withdrawing chlorine (C7) and nitrile (C5) groups will be significantly affected. Carbons C3a and C7a at the ring junction will also have characteristic shifts. Studies on substituted indazoles show a wide range of chemical shifts depending on the solvent and substituents. cdnsciencepub.comresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chloro-1H-indazole-5-carbonitrile

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Remarks |

| N1-H | >13.0 | - | br s |

| C3 | - | ~135 | CH |

| H3 | ~8.3 | - | s |

| C3a | - | ~122 | C |

| C4 | - | ~128 | CH |

| H4 | ~8.2 | - | d |

| C5 | - | ~108 | C-CN |

| C6 | - | ~125 | CH |

| H6 | ~7.8 | - | d |

| C7 | - | ~130 | C-Cl |

| C7a | - | ~142 | C |

| C≡N | - | ~118 | CN |

Note: These are estimated values based on data from similar compounds and substituent effects. Actual experimental values may vary.

To definitively assign the signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments is indispensable. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 7-Chloro-1H-indazole-5-carbonitrile, a cross-peak would be expected between H4 and H6 if any long-range coupling exists, although it might be weak. The primary use would be to confirm the absence of coupling for the H3 singlet. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show direct, one-bond correlations for the C3-H3, C4-H4, and C6-H6 pairs, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. researchgate.netsdsu.edu

H3 correlating to carbons C3a and C7a.

H4 correlating to the nitrile carbon, C6, and C7a.

H6 correlating to C4, C5, and C7a.

The N-H proton correlating to C3 and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and, in this case, for probing the tautomeric preference. A NOESY correlation between the N1-H proton and the H6 proton would provide strong evidence for the 1H-tautomer being the dominant form in solution. researchgate.net

Nitrogen NMR can directly probe the electronic environment of the two distinct nitrogen atoms (the pyrrole-type N1 and the pyridine-type N2) in the indazole ring. nih.gov

¹⁴N NMR: While ¹⁴N is the highly abundant isotope (99.6%), it is a quadrupolar nucleus, which often leads to very broad signals that can be difficult or impossible to observe with high-resolution NMR. nih.gov

¹⁵N NMR: The ¹⁵N isotope has a spin of -1/2 and provides sharp signals, making it ideal for structural analysis. However, its very low natural abundance (0.36%) makes direct detection time-consuming. nih.gov Therefore, indirect detection methods like ¹H-¹⁵N HMBC are typically employed. nih.gov

Chemical Shifts: The chemical shifts of the nitrogen atoms are highly sensitive to their environment. For indazoles, the N1 (pyrrole-type) and N2 (pyridine-type) nitrogens have distinct chemical shift ranges. science-and-fun.de In the 1H-tautomer of 7-Chloro-1H-indazole-5-carbonitrile, N1 would be a secondary amine-like nitrogen, while N2 would be an imine-like nitrogen. Their respective chemical shifts, obtainable via ¹H-¹⁵N HMBC, would confirm this arrangement.

Indazoles can exist in two annular tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. cdnsciencepub.comresearchgate.net

NMR spectroscopy is the primary technique used to study this tautomeric equilibrium. bohrium.com

Chemical Shift Averaging: If the proton exchange between N1 and N2 is rapid on the NMR timescale, the observed ¹H and ¹³C chemical shifts will be a weighted average of the two tautomeric forms.

Variable-Temperature (VT) NMR: By lowering the temperature, it may be possible to slow the tautomeric interconversion to the point where separate signals for both the 1H and 2H tautomers can be observed. This allows for the direct determination of the equilibrium constant (KT) at that temperature by integrating the respective signals. mdpi.com

¹⁵N NMR: The chemical shifts of ¹⁵N are particularly sensitive to tautomerism, with a large difference expected between the N-H and N= sites. This makes ¹⁵N NMR an excellent tool for identifying the major tautomer present. nih.govnih.gov DFT calculations are often used in conjunction with NMR data to predict the relative energies and stabilities of the different tautomers. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of 7-Chloro-1H-indazole-5-carbonitrile would be dominated by absorptions from the nitrile, N-H, and aromatic ring functionalities.

Characteristic IR Absorption Frequencies for 7-Chloro-1H-indazole-5-carbonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Remarks |

| N-H (Indazole) | Stretching | 3300 - 3100 | Medium, Broad (due to H-bonding) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C≡N (Nitrile) | Stretching | 2240 - 2220 | Strong, Sharp (Conjugated with aromatic ring) spectroscopyonline.com |

| C=C (Aromatic) | Ring Stretching | 1620 - 1450 | Medium to Strong (multiple bands) |

| C-N | Stretching | 1350 - 1250 | Medium |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indicator of the nitrile group. spectroscopyonline.com The broad absorption above 3100 cm⁻¹ would confirm the presence of the N-H group of the indazole ring.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. mdpi.com

Molecular Formula Confirmation: The calculated monoisotopic mass of 7-Chloro-1H-indazole-5-carbonitrile (C₈H₄ClN₃) is 177.00937 Da. uni.lu HRMS analysis should yield a molecular ion peak ([M+H]⁺) at m/z 178.01665, confirming the molecular formula with high confidence. uni.lu

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75%, ³⁷Cl: ~25%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks (M⁺ and M+2⁺) in an approximate 3:1 intensity ratio. libretexts.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions, providing further structural information. Plausible fragmentation pathways for 7-Chloro-1H-indazole-5-carbonitrile include: libretexts.orgnih.gov

Loss of HCN (27 Da) from the pyrazole ring.

Loss of a chlorine radical (Cl•, 35/37 Da).

Loss of a cyano radical (•CN, 26 Da).

Analysis of these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Architecture Determination and Conformational Analysis

The indazole ring system, a fusion of benzene and pyrazole rings, is generally planar. nih.govnih.gov This planarity is a key feature that influences the packing of these molecules in the crystal lattice. The specific arrangement of substituents on the indazole core, however, can introduce subtle conformational variations and dictate the nature of intermolecular interactions.

To illustrate the principles of X-ray crystallographic analysis for this class of compounds, we can examine the detailed study of a related derivative, 3-chloro-1-methyl-5-nitro-1H-indazole . nih.govnih.gov The molecule of this compound is constructed from the fused five- and six-membered rings characteristic of the indazole system. nih.gov

Key Research Findings from a Derivative Study:

A crystallographic study of 3-chloro-1-methyl-5-nitro-1H-indazole revealed that the indazole system is essentially planar, with the largest deviation from the mean plane being a mere 0.007(2) Å. nih.gov This confirms the expected rigidity and planarity of the fused ring system. The substituents, in this case, a chlorine atom and a nitro group, are nearly coplanar with the indazole ring. nih.gov

In the solid state, this derivative forms dimers through a close contact between a nitro-oxygen atom and the chlorine atom of a neighboring molecule, with a distance of 3.066(2) Å. nih.gov This distance is shorter than the sum of their van der Waals radii, indicating a significant intermolecular interaction that helps to organize the molecules in the crystal. Notably, classical hydrogen bonds were not observed in the structure of this particular derivative. nih.govnih.gov

The crystallographic data for 3-chloro-1-methyl-5-nitro-1H-indazole provides a valuable model for predicting the structural characteristics of 7-Chloro-1H-indazole-5-carbonitrile. The substitution of the nitro group with a carbonitrile group, and the different substitution pattern, would likely lead to different intermolecular interactions and crystal packing, but the fundamental planarity of the indazole core would be maintained.

Crystallographic Data for 3-chloro-1-methyl-5-nitro-1H-indazole

| Parameter | Value |

| Formula | C₈H₆ClN₃O₂ |

| Molecular Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.935(3) |

| b (Å) | 16.393(5) |

| c (Å) | 6.696(2) |

| α (°) | 90 |

| β (°) | 108.89(3) |

| γ (°) | 90 |

| Volume (ų) | 823.1(5) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.707 |

Data sourced from a study on 3-chloro-1-methyl-5-nitro-1H-indazole. nih.govnih.gov

Selected Bond Lengths and Angles for 3-chloro-1-methyl-5-nitro-1H-indazole

| Bond/Angle | Length (Å) / Degrees (°) |

| Cl1-C3 | 1.725(2) |

| N1-N2 | 1.355(3) |

| N1-C7a | 1.389(3) |

| N2-C3 | 1.332(3) |

| C4-C5 | 1.375(4) |

| C5-C6 | 1.382(4) |

| C6-C7 | 1.381(4) |

| N2-N1-C7a | 113.3(2) |

| C3-N2-N1 | 104.9(2) |

| N2-C3-C3a | 111.0(2) |

| C4-C3a-C7a | 117.9(2) |

| C5-C6-C7 | 121.2(3) |

Data sourced from a study on 3-chloro-1-methyl-5-nitro-1H-indazole.

For 7-Chloro-1H-indazole-5-carbonitrile, one would anticipate a similar planar indazole core. The presence of the cyano group introduces a potential site for dipole-dipole interactions or weak hydrogen bonding involving the nitrogen atom of the nitrile. The N-H proton of the indazole ring would also be available for hydrogen bonding, a feature absent in the N-methylated derivative discussed. These differences in intermolecular forces would ultimately define the unique solid-state architecture of 7-Chloro-1H-indazole-5-carbonitrile.

In-Depth Computational Analysis of 7-Chloro-1H-indazole-5-carbonitrile Remains Elusive

A comprehensive review of available scientific literature and databases reveals a significant gap in the computational and theoretical investigation of the chemical compound 7-Chloro-1H-indazole-5-carbonitrile. Despite its potential relevance in medicinal chemistry and materials science, detailed quantum chemical calculations, including Density Functional Theory (DFT) studies, are not publicly available.

While basic structural information and some predicted properties for 7-Chloro-1H-indazole-5-carbonitrile can be found in chemical databases, in-depth analyses of its electronic structure, reactivity, and intermolecular interactions are absent from the current body of scientific research. Specifically, there is a lack of published data concerning:

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps: Crucial for understanding the compound's electronic transitions, stability, and reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Essential for identifying regions of electrophilic and nucleophilic attack and predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: Which would provide insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Global and Local Reactivity Descriptors: Such as electrophilicity index, nucleophilicity index, and Fukui functions, which are vital for predicting the compound's behavior in chemical reactions.

Comparative Analysis using Ab Initio and Semi-Empirical Methods: Such studies would offer a broader understanding of the compound's properties and validate findings from DFT calculations.

Computational studies on other substituted indazole derivatives have been reported, highlighting the utility of these theoretical methods in understanding the structure-activity relationships of this class of compounds. These studies often employ DFT and other quantum chemical methods to elucidate reaction mechanisms, predict biological activity, and design novel derivatives with desired properties. However, the specific compound of interest, 7-Chloro-1H-indazole-5-carbonitrile, has not been the subject of such detailed computational scrutiny in the available literature.

The absence of this fundamental computational data hinders a complete understanding of the chemical nature and potential applications of 7-Chloro-1H-indazole-5-carbonitrile. Further theoretical investigations are necessary to elucidate its electronic properties and reactivity, which could guide future experimental work and the development of new functional molecules.

Computational and Theoretical Investigations of 7 Chloro 1h Indazole 5 Carbonitrile

Computational Studies on Tautomeric Preferences and Relative Stability

The indazole ring system can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, where the hydrogen atom is located on the N1 or N2 nitrogen of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is crucial as it can significantly influence the molecule's properties and interactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the most stable tautomer. nih.govdntb.gov.uacore.ac.uk These studies typically involve geometry optimization of the different possible tautomers, followed by calculation of their electronic energies. The tautomer with the lowest energy is predicted to be the most stable.

For substituted indazoles, the nature and position of the substituents play a critical role in determining the tautomeric preference. Theoretical studies on other substituted azoles, such as 1,2,3-triazoles, have shown that electron-withdrawing or electron-donating groups can shift the tautomeric equilibrium. researchgate.net In the case of 7-Chloro-1H-indazole-5-carbonitrile, the chlorine atom at position 7 and the carbonitrile group at position 5, both being electron-withdrawing, would be expected to influence the electron density distribution in the indazole ring and thus the relative stability of the 1H and 2H tautomers.

A hypothetical computational study on 7-Chloro-1H-indazole-5-carbonitrile would likely involve the following steps:

Building the 3D structures of the 1H- and 2H-tautomers.

Performing geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

Calculating the single-point energies, including zero-point vibrational energy corrections, to determine the relative energies of the tautomers.

Table 1: Hypothetical Relative Energies of 7-Chloro-1H-indazole-5-carbonitrile Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| 1H-tautomer | 0.00 (Reference) |

| 2H-tautomer | Data not available |

Note: This table is for illustrative purposes only. No specific experimental or computational data for the relative stability of 7-Chloro-1H-indazole-5-carbonitrile tautomers were found in the searched literature.

Mechanistic Investigations of Reaction Pathways and Transition States via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For a molecule like 7-Chloro-1H-indazole-5-carbonitrile, this could involve studying its synthesis or its reactions with other molecules.

For instance, computational studies on the reactions of other heterocyclic compounds have successfully mapped out reaction pathways. researchgate.net Such investigations for 7-Chloro-1H-indazole-5-carbonitrile would involve:

Locating Transition States: Using computational methods to find the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier for a reaction, which provides insight into the reaction rate.

Visualizing Reaction Coordinates: Mapping the energetic profile of a reaction from reactants to products through the transition state.

While no specific mechanistic studies for 7-Chloro-1H-indazole-5-carbonitrile were found, research on related indazoles often employs these techniques to understand reaction feasibility and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent or a biological macromolecule. google.com

For 7-Chloro-1H-indazole-5-carbonitrile, MD simulations could be used to:

Explore Conformational Space: Identify the most populated conformations of the molecule in solution.

Study Solvent Effects: Understand how the solvent molecules arrange around the solute and influence its behavior.

Simulate Binding to a Target Protein: If the molecule is being investigated as a potential drug, MD simulations can provide insights into its binding mode and stability within the active site of a protein. nih.gov

A typical MD simulation protocol would involve:

Parameterizing the molecule with a suitable force field.

Placing the molecule in a simulation box with explicit solvent molecules.

Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic behavior.

Analyzing the trajectory to extract information about conformations, interactions, and other dynamic properties.

Role of 7 Chloro 1h Indazole 5 Carbonitrile As a Versatile Synthetic Scaffold in Chemical Biology and Advanced Materials Research

Design and Synthesis of Diverse Indazole-Based Molecular Architectures

The 7-chloro-1H-indazole-5-carbonitrile scaffold serves as a foundational starting point for the synthesis of a wide array of more complex indazole-based molecules. The presence of the chloro and carbonitrile substituents, along with the N-H group of the pyrazole (B372694) ring, offers multiple sites for chemical modification.

A key synthetic strategy involves the transformation of the carbonitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid, yielding 7-chloro-1H-indazole-5-carboxylic acid. uni.lu This carboxylic acid derivative can then participate in standard amide bond forming reactions with a variety of amines to generate a library of amides. Furthermore, the nitrile group can be reduced to a primary amine, providing another avenue for diversification.

The chlorine atom at the 7-position can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the fused pyrazole ring. Common nucleophiles used in this context include amines, alcohols, and thiols, leading to the formation of 7-substituted indazole derivatives.

The N-H of the indazole ring can be alkylated or arylated to introduce further diversity. The regioselectivity of this reaction (N1 vs. N2 alkylation) can often be controlled by the choice of base and reaction conditions.

Strategies for Scaffold Modification and Functional Group Diversification

The strategic placement of functional groups on the 7-chloro-1H-indazole-5-carbonitrile scaffold allows for a multitude of diversification strategies. These strategies are crucial for exploring the chemical space around the indazole core and for fine-tuning the properties of the resulting molecules.

Cross-Coupling Reactions: The chloro group at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, and alkynyl groups, respectively, thereby significantly expanding the structural diversity of the indazole library. For example, a Suzuki coupling with a boronic acid can introduce a new aryl ring at the 7-position, creating a biaryl system.

Modification of the Nitrile Group: The carbonitrile group is a versatile functional handle. As mentioned, it can be hydrolyzed to a carboxylic acid or reduced to an amine. Additionally, it can react with organometallic reagents, such as Grignard reagents, to form ketones. The nitrile can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.

Derivatization of the Indazole Nitrogen: The N-H group of the indazole ring can be functionalized through various reactions. Alkylation with different alkyl halides can introduce a range of alkyl chains. Acylation with acyl chlorides or anhydrides can introduce amide functionalities. Furthermore, the nitrogen can be used as a handle for the attachment of more complex moieties, including polyethylene (B3416737) glycol (PEG) chains to improve solubility or fluorescent tags for biological imaging.

Development of Libraries of Indazole Derivatives for Chemical Biology Investigations

The ability to readily diversify the 7-chloro-1H-indazole-5-carbonitrile scaffold makes it an ideal starting point for the development of compound libraries for chemical biology screening. By systematically varying the substituents at the 5- and 7-positions, as well as on the indazole nitrogen, large and diverse libraries of compounds can be generated.

These libraries can then be screened against a wide range of biological targets to identify hit compounds with desired activities. For example, libraries of indazole derivatives have been screened for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. nih.gov The structure-activity relationship (SAR) data obtained from these screens can then be used to guide the synthesis of more potent and selective compounds. The development of such libraries is a cornerstone of modern drug discovery and chemical genetics.

Exploration of Structure-Property Relationships through Chemical Modification

The systematic modification of the 7-chloro-1H-indazole-5-carbonitrile scaffold allows for a detailed exploration of structure-property relationships (SPRs). By observing how changes in the chemical structure affect the physical, chemical, and biological properties of the resulting molecules, researchers can gain valuable insights into the molecular determinants of a particular property.

For instance, in the context of drug discovery, modifying the substituents on the indazole ring can affect a compound's potency, selectivity, solubility, and metabolic stability. By systematically altering the size, shape, and electronic properties of the substituents, it is possible to optimize these properties to develop a drug candidate with a desirable profile.

In materials science, modifying the scaffold can influence properties such as fluorescence, conductivity, and thermal stability. For example, extending the conjugation of the system through the introduction of aromatic or unsaturated groups via cross-coupling reactions can lead to materials with interesting photophysical or electronic properties.

Integration into Multi-Component Reaction Sequences for Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govpreprints.org The functional groups present on 7-chloro-1H-indazole-5-carbonitrile make it a suitable component for various MCRs.

For example, the amine derivative obtained from the reduction of the nitrile group can be used as the amine component in Ugi or Passerini reactions. These reactions allow for the rapid assembly of complex, peptide-like structures. Similarly, the aldehyde derivative, which can be prepared from the nitrile, can be used in Biginelli or Hantzsch-type reactions to generate diverse heterocyclic scaffolds. preprints.org

The integration of 7-chloro-1H-indazole-5-carbonitrile into MCR sequences provides an efficient and atom-economical route to complex molecules that would otherwise require lengthy and laborious multi-step syntheses. This approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening.

Utility in the Development of Advanced Materials with Tunable Properties

The rigid, planar structure and the potential for extensive functionalization make the 7-chloro-1H-indazole-5-carbonitrile scaffold an attractive building block for the development of advanced materials. By carefully selecting the substituents, it is possible to tune the electronic, optical, and self-assembly properties of the resulting materials.

For example, indazole-based compounds have been investigated for their potential as organic light-emitting diode (OLED) materials. The introduction of electron-donating and electron-withdrawing groups can be used to tune the emission color and efficiency of the material. The ability to form hydrogen bonds via the indazole N-H group can also be exploited to direct the self-assembly of the molecules into well-ordered structures, which is important for charge transport in organic electronic devices.

Furthermore, the incorporation of the indazole scaffold into polymers can lead to materials with enhanced thermal stability and specific recognition properties. The versatility of the chemical modifications that can be performed on the 7-chloro-1H-indazole-5-carbonitrile core opens up a vast design space for the creation of novel materials with tailored functionalities for a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.